Structural Differentiation: The Furo[2,3-b]quinoline Core vs. Common Quinolone Antibacterials
Antitubercular agent-41 is built on a furo[2,3-b]quinoline core, a structural motif that is distinct from the more common quinoline or fluoroquinolone antibacterials (e.g., moxifloxacin) [1]. While the patent literature establishes this core as a valid antitubercular pharmacophore [2], specific, publicly available quantitative activity data (e.g., MIC values) for Antitubercular agent-41 against M. tuberculosis are not currently available from primary research papers or authoritative databases. Therefore, this evidence item is based on class-level inference and structural differentiation.
| Evidence Dimension | Core chemical scaffold |
|---|---|
| Target Compound Data | Furo[2,3-b]quinoline-2-carboxamide with a 4-(4-fluorophenyl)piperazine substituent |
| Comparator Or Baseline | Quinoline-based antibacterials (e.g., fluoroquinolones) or other substituted quinoline-2-carboxamides |
| Quantified Difference | Not applicable; structural differentiation only. |
| Conditions | N/A |
Why This Matters
Procurement of this specific compound ensures a unique chemotype for structure-activity relationship (SAR) studies, which cannot be replaced by a generic quinoline analog.
- [1] Chemical Structure of Antitubercular agent-41. IUPAC: [4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxyfuro[2,3-b]quinolin-2-yl)methanone. View Source
- [2] Ivashchenko, A. V., et al. FURO- AND THIENO[2,3-b]-QUINOLINE-2-CARBOXAMIDES, METHOD OF PRODUCTION AND ANTITUBERCULOUS ACTIVITY. Patent RU2371444C1, 2009. View Source
